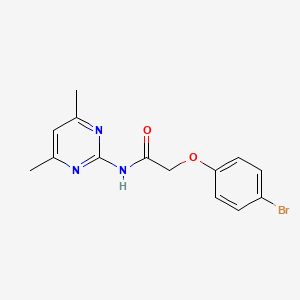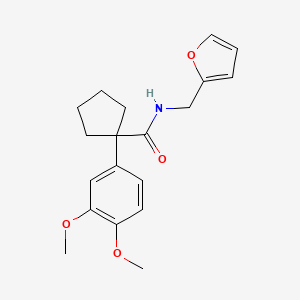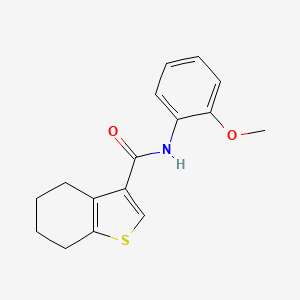![molecular formula C15H13N3O3S2 B5692241 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea](/img/structure/B5692241.png)
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea, also known as MBTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. MBTU is a synthetic compound that belongs to the benzothiazole family and is commonly used as a research tool in the fields of biochemistry, pharmacology, and toxicology.
Wirkmechanismus
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea inhibits the activity of PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This results in an accumulation of phosphorylated proteins in the cell, which can lead to various cellular responses such as cell death, differentiation, and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea in lab experiments is its specificity towards PTPs. This allows researchers to study the role of PTPs in various cellular processes without affecting other enzymes. However, one of the limitations of using this compound is its potential toxicity towards cells and animals. Careful dosing and monitoring are required to ensure that the compound does not cause adverse effects.
Zukünftige Richtungen
There are several future directions for the use of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea in scientific research. One area of interest is the development of this compound derivatives with improved specificity and efficacy towards PTPs. Another area of interest is the study of the role of PTPs in various diseases such as cancer, diabetes, and autoimmune disorders. Additionally, the use of this compound as a potential therapeutic agent for these diseases is also an area of active research.
Synthesemethoden
The synthesis of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea involves the reaction of 2-aminobenzothiazole with phenyl isocyanate and methylsulfonyl chloride. The reaction occurs in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting compound is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea has been used in various scientific research applications due to its unique properties. It has been found to be an effective inhibitor of protein tyrosine phosphatases (PTPs), which are involved in various cellular processes such as cell growth, differentiation, and signaling. This compound has also been shown to inhibit the activity of several other enzymes, including protein kinases, proteases, and phosphodiesterases.
Eigenschaften
IUPAC Name |
1-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-23(20,21)11-7-8-12-13(9-11)22-15(17-12)18-14(19)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREFMESYBWMUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(methylthio)propanoyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5692165.png)
![2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5692181.png)

![1-acetyl-N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-4-piperidinecarboxamide hydrochloride](/img/structure/B5692192.png)


![(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5692222.png)
![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)


![1-(3,5-dichloro-4-methylbenzoyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5692265.png)

![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5692275.png)
![3-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5692276.png)